molecular formula C14H16N4O3S B11500110 Benzamide, N-(3-methyl-5-methylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)-

Benzamide, N-(3-methyl-5-methylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)-

Cat. No.: B11500110
M. Wt: 320.37 g/mol
InChI Key: ZOKRTADITABMAQ-UHFFFAOYSA-N
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Description

N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE: is an organic compound with a complex structure that includes a benzamide moiety and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethylcarbamoyl chloride and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: N-{3-METHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazolidinone ring and a benzamide moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C14H16N4O3S/c1-15-11(19)8-10-13(21)17(2)14(22)18(10)16-12(20)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

ZOKRTADITABMAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C

solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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